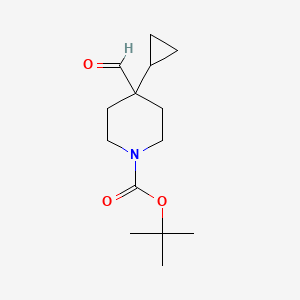
(S)-2-Isothiocyanato-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Isothiocyanato-3-methylbutanoic acid is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a chiral carbon atom, making it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-2-Isothiocyanato-3-methylbutanoic acid can be synthesized through several methods. One common approach involves the reaction of (S)-3-methylbutanoic acid with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows:
- Dissolve (S)-3-methylbutanoic acid in an appropriate solvent, such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Isothiocyanato-3-methylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols, to form corresponding adducts.
Oxidation and Reduction Reactions: The isothiocyanate group can be oxidized to form sulfonyl derivatives or reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Thioureas, carbamates, and dithiocarbamates.
Oxidation Reactions: Sulfonyl derivatives.
Reduction Reactions: Amines.
Aplicaciones Científicas De Investigación
(S)-2-Isothiocyanato-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It can be used to modify biomolecules and study their interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2-isothiocyanato-3-methylbutanoic acid involves its interaction with biological molecules, particularly proteins and enzymes. The isothiocyanate group can react with nucleophilic amino acid residues, such as cysteine and lysine, leading to the formation of covalent adducts. This modification can alter the function of the target proteins and disrupt cellular processes. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer activity.
Comparación Con Compuestos Similares
(S)-2-Isothiocyanato-3-methylbutanoic acid can be compared with other isothiocyanate compounds, such as:
Phenyl isothiocyanate: Known for its use in peptide sequencing and as a reagent in organic synthesis.
Allyl isothiocyanate: Found in mustard oil and known for its pungent flavor and antimicrobial properties.
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer and antioxidant activities.
Propiedades
Fórmula molecular |
C6H9NO2S |
|---|---|
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
(2S)-2-isothiocyanato-3-methylbutanoic acid |
InChI |
InChI=1S/C6H9NO2S/c1-4(2)5(6(8)9)7-3-10/h4-5H,1-2H3,(H,8,9)/t5-/m0/s1 |
Clave InChI |
HMLZMNRKPZQYFL-YFKPBYRVSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)N=C=S |
SMILES canónico |
CC(C)C(C(=O)O)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


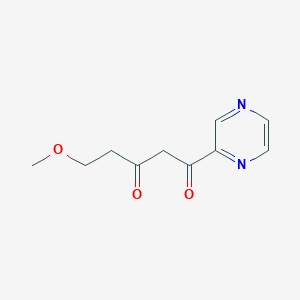
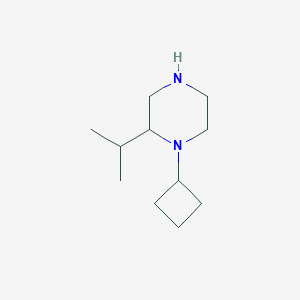
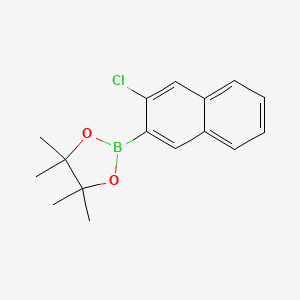
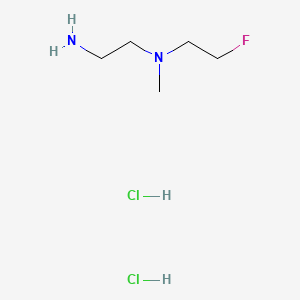

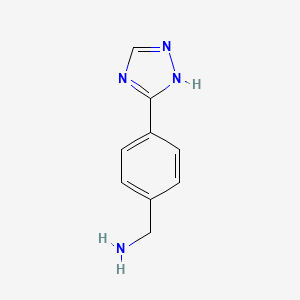
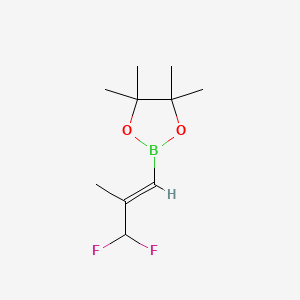
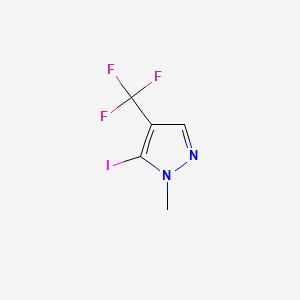


![4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride](/img/structure/B13631725.png)
